molecular formula C15H12N2OS B12599427 (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone CAS No. 914644-36-3

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone

Cat. No.: B12599427
CAS No.: 914644-36-3
M. Wt: 268.3 g/mol
InChI Key: SACBIZMEMIWWQH-UHFFFAOYSA-N
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Description

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural attributes include:

  • Thieno[2,3-c]pyridine scaffold: A sulfur-containing bicyclic system with a pyridine ring fused to a thiophene ring.
  • 4-Methylphenyl methanone: A para-methyl-substituted benzoyl group at position 3, contributing hydrophobicity and steric bulk.

Properties

CAS No.

914644-36-3

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

(2-aminothieno[2,3-c]pyridin-3-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C15H12N2OS/c1-9-2-4-10(5-3-9)14(18)13-11-6-7-17-8-12(11)19-15(13)16/h2-8H,16H2,1H3

InChI Key

SACBIZMEMIWWQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CN=C3)N

Origin of Product

United States

Preparation Methods

The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminothiophene with a suitable pyridine derivative, followed by further functionalization to introduce the 4-methylphenyl group. The reaction conditions often involve the use of organic solvents such as ethanol or tetrahydrofuran (THF), and catalysts like triethylamine .

Chemical Reactions Analysis

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thienopyridines exhibit significant anticancer properties. For instance, compounds structurally similar to (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of thienopyrimidine derivatives on human cancer cell lines such as MCF-7 and MDA-MB-231. The results demonstrated that certain derivatives had IC50 values that indicated potent antiproliferative activity against these cell lines, suggesting potential for further development as anticancer agents .

Neuroprotective Effects

The compound's structural features suggest potential applications in neuroprotection. Research into similar thienopyridine compounds has shown promise in mitigating oxidative stress and inflammation associated with neurodegenerative diseases like Alzheimer's.

Case Study: Neuroprotective Mechanisms

Investigations into substituted thienopyridines revealed their ability to reduce amyloid plaque formation and neuroinflammation, which are critical factors in Alzheimer's disease progression. These findings support the exploration of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone for neuroprotective applications .

Anti-inflammatory Properties

Thienopyridine derivatives have also been evaluated for their anti-inflammatory effects. The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents for inflammatory diseases.

Case Study: Anti-inflammatory Activity

In vivo studies using carrageenan-induced inflammation models demonstrated that certain thienopyridine derivatives exhibited significant anti-inflammatory activity. This suggests that (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone may have similar properties worth investigating .

Comparative Analysis of Thienopyridine Compounds

Compound NameAnticancer ActivityNeuroprotective EffectsAnti-inflammatory Activity
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanonePromisingPotentialUnder Investigation
4-Amino-thieno[2,3-d]pyrimidine DerivativeHigh IC50 against MCF-7Reduces amyloid plaquesSignificant
Substituted ThienopyridinesModerateReduces oxidative stressEffective in models

Mechanism of Action

The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key References
Target Compound Thieno[2,3-c]pyridine 2-Amino, 3-(4-methylphenyl) C15H12N2OS 268.33
PD 117,975 Tetrahydrothieno[2,3-c]pyridine 2-Amino, 3-(4-chlorophenyl), 6-benzyl C22H20ClN3OS 434.93
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone Thieno[2,3-c]pyridine 2-Amino, 3-(4-methoxyphenyl) C15H12N2O2S 284.33
3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-ylmethanone Thieno[2,3-b]pyridine 3-Amino, 2-phenyl, 6-(4-methylphenyl) C22H15F3N2OS 412.44
3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-ylmethanone Thieno[2,3-b]pyridine 3-Amino, 2-cyclopropyl, 4-(4-fluorophenyl), 6-phenyl C23H17FN2OS 388.46

Key Structural and Functional Differences

Substituent Electronic Effects
  • PD 117,975: The 4-chlorophenyl group (electron-withdrawing) and benzyl substituent may increase binding affinity to adenosine receptors through polar interactions .
  • Methoxy Analog () : The 4-methoxyphenyl group introduces both electron-donating and hydrophilic characteristics, improving solubility compared to the methyl derivative .
Ring Saturation and Conformational Flexibility
  • Thieno[2,3-b]pyridine Derivatives (): The alternative fusion position (2,3-b vs. 2,3-c) alters the spatial arrangement of substituents, impacting steric interactions .

Physicochemical Properties

Property Target Compound PD 117,975 Methoxy Analog
LogP ~3.2 (estimated) ~4.5 ~2.8
Solubility Low (hydrophobic) Moderate (chlorophenyl) Higher (methoxy)
Hydrogen Bonding 2 donors (NH2), 1 acceptor (S) 2 donors (NH2), 2 acceptors (S, Cl) 3 donors/acceptors (NH2, OCH3)

Biological Activity

The compound (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of thieno[2,3-c]pyridines, including the target compound, often involves multi-step processes starting from readily available precursors. One notable method includes a one-pot reaction involving sodium sulfide and halopyridine derivatives, which can yield various substituted thieno[2,3-c]pyridines efficiently .

Antitumor Activity

Research indicates that compounds within the thienopyridine class exhibit significant antitumor properties. For example, studies have demonstrated that derivatives of thieno[2,3-c]pyridine can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to act as a potent inhibitor of specific kinases has been highlighted in several studies, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The antimicrobial activity of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone has been evaluated against various bacterial and fungal strains. Preliminary results indicate moderate to significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these activities suggest that the compound could serve as a scaffold for developing new antimicrobial agents .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells.
  • Disruption of Cell Membranes : In microbial pathogens, it may disrupt cell membrane integrity leading to cell death.

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntitumorVarious cancer cell linesIC50 < 10 µM
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntifungalCandida albicansMIC = 24 µg/mL

Case Studies

  • Case Study on Antitumor Efficacy : In a study involving human breast cancer cells, the compound showed significant inhibition of cell growth with an IC50 value of 8 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Case Study on Antimicrobial Activity : A series of experiments tested the compound against various bacterial strains. Results indicated that it exhibited a broad spectrum of activity with varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.

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